molecular formula C₂₁H₂₈O₄ B1145221 (11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al CAS No. 105562-12-7

(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al

Número de catálogo B1145221
Número CAS: 105562-12-7
Peso molecular: 344.44
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving “(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al” are not well-documented .

Aplicaciones Científicas De Investigación

Marker of 21-Hydroxylase Deficiency

Specific Scientific Field

This application falls under the field of Endocrinology and Clinical Biochemistry .

Comprehensive and Detailed Summary of the Application

21-Deoxycortisol is used as a marker of congenital adrenal hyperplasia due to 21-hydroxylase deficiency . This condition is a disorder that results from a decreased ability to produce cortisol, a hormone that helps regulate the body’s response to stress .

Detailed Description of the Methods of Application or Experimental Procedures

The deficiency of the 21-hydroxylase enzyme leads to an excess of 17α-hydroxyprogesterone, a 21-carbon (C21) steroid. This excess is accompanied by the accumulation of other C21 steroids, such as 21-deoxycortisol, which is formed by the 11β-hydroxylation of 17α-hydroxyprogesterone via 11β-hydroxylase (CYP11B1) .

Thorough Summary of the Results or Outcomes Obtained

The build-up of 21-deoxycortisol in patients with congenital adrenal hyperplasia has been described since at least 1955 . Unlike 17α-hydroxyprogesterone, 21-deoxycortisol is not produced in the gonads and is uniquely adrenal-derived. Hence, 21-deoxycortisol is a more specific biomarker of 21-hydroxylase deficiency than is 17α-hydroxyprogesterone .

Biotransformation to Manufacture Pharmaceutical Glucocorticoids

Specific Scientific Field

This application falls under the field of Bioengineering and Pharmaceutical Manufacturing .

Comprehensive and Detailed Summary of the Application

21-Deoxycortisol is a key intermediate in the manufacture of pharmaceutical glucocorticoids . A patent from Japan has realized the production of 21-Deoxycortisol via the biotransformation of 17-hydroxyprogesterone (17-OHP) by purified steroid 11β-hydroxylase CYP11B1 .

Detailed Description of the Methods of Application or Experimental Procedures

In this study, Escherichia coli MG1655 (DE3) was employed as the host cell to construct a biocatalyst by co-expressing heterologous CYP11B1 together with bovine adrenodoxin and adrenodoxin reductase . Through screening CYP11B1s (with mutagenesis at N-terminus) from nine sources, Homo sapiens CYP11B1 mutant (G25R/G46R/L52 M) achieved the highest 21-Deoxycortisol transformation rate .

Thorough Summary of the Results or Outcomes Obtained

After 38-h biotransformation in a shake-flask, the production of 21-Deoxycortisol reached 1.42 g/L with a yield of 52.7%, which is the highest known production of 21-Deoxycortisol .

Newborn Screening for 21-Hydroxylase Deficiency

Specific Scientific Field

This application falls under the field of Clinical Endocrinology and Newborn Screening .

Comprehensive and Detailed Summary of the Application

21-Deoxycortisol, along with other steroid hormones, is used in newborn screening for 21-hydroxylase deficiency . This condition is a disorder that results from a decreased ability to produce cortisol, a hormone that helps regulate the body’s response to stress .

Detailed Description of the Methods of Application or Experimental Procedures

Five steroids (17α-hydroxyprogesterone [17αOHP], 21-deoxycortisol [21DOF], 11-deoxycortisol [11DOF], androstenedione [4AD], and cortisol [F]) were included in the panel of liquid chromatography–tandem mass spectrometry (LC-MS/MS) for newborn screening .

Thorough Summary of the Results or Outcomes Obtained

The use of 21-Deoxycortisol may be beneficial in reducing the rate of false positives in Congenital Adrenal Hyperplasia (CAH) diagnosis when used in concert with other steroid hormones . This may eventually reduce the need for provocative testing to confirm CAH diagnosis .

Propiedades

Número CAS

105562-12-7

Nombre del producto

(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al

Fórmula molecular

C₂₁H₂₈O₄

Peso molecular

344.44

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.